molecular formula C33H45N7O4 B12065428 Palbociclib Impurity 7

Palbociclib Impurity 7

Cat. No.: B12065428
M. Wt: 603.8 g/mol
InChI Key: FQWNKZOYZXUWOL-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Industrial Production Methods: Industrial production methods for Palbociclib Impurity 7 are proprietary and closely guarded by manufacturers. These methods likely involve efficient and scalable processes to ensure high yields and purity.

Chemical Reactions Analysis

Reactivity: Palbociclib Impurity 7 may undergo various chemical reactions, including:

    Oxidation: Oxidative processes that modify functional groups.

    Reduction: Reduction reactions to alter specific moieties.

    Substitution: Substitution reactions, where one functional group is replaced by another.

    Other Transformations: Additional reactions based on its chemical structure.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example:

    Oxidation: May involve oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.

Major Products: The major products formed during these reactions would be derivatives of this compound, each with distinct functional groups.

Scientific Research Applications

Palbociclib Impurity 7 finds applications in various scientific fields:

    Medicine: Researchers study its potential as a drug candidate or its effects on biological systems.

    Chemistry: Used as a reference standard for analytical method development and validation.

    Industry: Employed during commercial production of Palbociclib.

Mechanism of Action

The exact mechanism of action for Palbociclib Impurity 7 remains undisclosed. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are limited, Palbociclib Impurity 7 can be contrasted with other related compounds. Unfortunately, I don’t have a list of similar compounds at this time.

Remember that this compound is primarily used for analytical purposes and not for human consumption

Properties

Molecular Formula

C33H45N7O4

Molecular Weight

603.8 g/mol

IUPAC Name

tert-butyl 4-[6-[[6-[(E)-2-butoxyethenyl]-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]pyridin-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C33H45N7O4/c1-6-7-19-43-20-14-26-23(2)27-22-35-31(37-29(27)40(30(26)41)24-10-8-9-11-24)36-28-13-12-25(21-34-28)38-15-17-39(18-16-38)32(42)44-33(3,4)5/h12-14,20-22,24H,6-11,15-19H2,1-5H3,(H,34,35,36,37)/b20-14+

InChI Key

FQWNKZOYZXUWOL-XSFVSMFZSA-N

Isomeric SMILES

CCCCO/C=C/C1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)C(=O)OC(C)(C)C)C

Canonical SMILES

CCCCOC=CC1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)C(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.